1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone
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Overview
Description
1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.
Preparation Methods
One common synthetic route includes the cyclization of 2,3-diaminopyridine with appropriate aldehydes or ketones under oxidative conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). .
Scientific Research Applications
1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone can be compared with other similar compounds, such as:
Imidazo[4,5-c]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds have a different fusion pattern of the imidazole and pyridine rings, leading to distinct chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-7-8(9-3-6)11-4-10-7/h2-4H,1H3,(H,9,10,11) |
InChI Key |
BCBXXSWWYFFAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C1)N=CN2 |
Origin of Product |
United States |
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